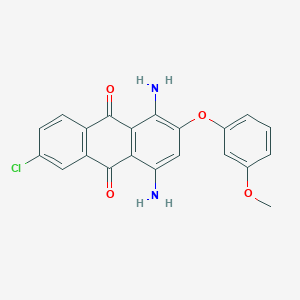

1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione

Description

Properties

CAS No. |

88605-23-6 |

|---|---|

Molecular Formula |

C21H15ClN2O4 |

Molecular Weight |

394.8 g/mol |

IUPAC Name |

1,4-diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C21H15ClN2O4/c1-27-11-3-2-4-12(8-11)28-16-9-15(23)17-18(19(16)24)20(25)13-6-5-10(22)7-14(13)21(17)26/h2-9H,23-24H2,1H3 |

InChI Key |

PCUYFIQHUOJFPY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the chlorination of anthracene followed by amination and etherification reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of dyes and pigments.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Studied for its anticancer properties due to its ability to intercalate with DNA.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. It can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracene core, which allows it to fit snugly between the base pairs .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Substituent Effects

Key anthraquinone derivatives for comparison include:

- 1,4-Diaminoanthraquinone: Lacks chloro and methoxyphenoxy groups, leading to lower molecular weight and altered electronic properties.

- 2,3-(Dibutylamino)anthracene-9,10-dione (5b): Features bulky alkylamino groups, reducing planarity and π-π stacking efficiency compared to the target compound .

- 1,4-(Dibutylamino)anthracene-9,10-dione (5d): Similar to 5b but with amino groups at 1,4-positions, enhancing symmetry and dye stability .

- 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate : A precursor with acetyl-protected hydroxyl groups, enabling controlled deprotection for functionalization .

The chloro substituent in the target compound increases electrophilicity, facilitating nucleophilic substitution reactions, while the methoxyphenoxy group introduces steric hindrance and modulates solubility .

Thermal and Volatilization Profiles

- Anthracene-9,10-dione derivatives exhibit distinct thermal behaviors. For example, anthracene-9,10-dione itself volatilizes at higher temperatures than 2-hydroxy-1,4-naphthoquinone, with minimal overlap in thermal degradation profiles .

- The chloro substituent in the target compound likely increases melting point and thermal stability compared to methoxy- or alkylamino-substituted analogs .

Data Table: Key Properties of Comparable Anthraquinones

*Estimated based on polarity trends.

Research Findings and Implications

- Synthetic Challenges: The target compound’s multifunctional substituents necessitate optimized reaction conditions to avoid byproducts, as seen in mono-/diaminoanthraquinone syntheses .

- Thermal Stability: Chloro substitution enhances thermal resistance, making it suitable for high-temperature dyeing processes compared to alkylamino analogs .

Biological Activity

1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione (CAS: 88605-23-6) is a synthetic compound belonging to the anthraquinone class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C21H15ClN2O4

- Molecular Weight : 394.80 g/mol

- Melting Point : Not specified in the available data

- Solubility : Soluble in organic solvents; limited information on aqueous solubility

This compound exhibits several mechanisms of action that contribute to its biological activity:

- DNA Interaction : Similar to other anthraquinones, this compound may intercalate into DNA, disrupting replication and transcription processes. This interaction can lead to cytotoxic effects in rapidly dividing cells, such as cancer cells.

- Cell Cycle Arrest : Studies indicate that anthraquinone derivatives can induce cell cycle arrest at various phases, particularly in the G2/M phase, which is crucial for cancer therapy.

- Apoptosis Induction : The compound may activate apoptotic pathways through the caspase cascade. This activation can be triggered by oxidative stress or direct interaction with cellular signaling pathways.

Biological Activity and Cytotoxicity

The biological activity of this compound has been evaluated against various cancer cell lines. The following table summarizes key findings from recent studies:

Case Studies

- Antitumor Activity : A study investigated the efficacy of various anthraquinone derivatives, including this compound, demonstrating significant cytotoxicity against multiple cancer cell lines. The compound exhibited an IC50 value below 30 µM across different assays.

- Mechanistic Insights : Research indicated that this compound induces apoptosis in HeLa cells through the activation of caspases and mitochondrial dysfunction. Flow cytometry analysis showed an increase in sub-G1 population indicative of apoptotic cells.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies suggest that at higher concentrations, the compound may cause significant cytotoxicity not only in cancer cells but also in normal cell lines. Further studies are needed to evaluate long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.